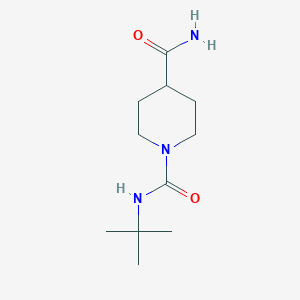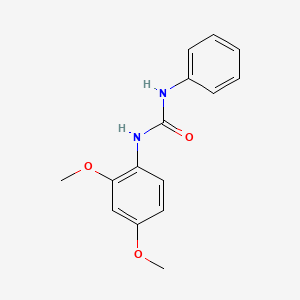
N~1~-(tert-butyl)-1,4-piperidinedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(tert-butyl)-1,4-piperidinedicarboxamide (TBPB) is a chemical compound that has gained significant attention in recent years due to its potential as a research tool in neuroscience. TBPB is a positive allosteric modulator of the GABA~A~ receptor, which is a major inhibitory neurotransmitter receptor in the brain.
Mecanismo De Acción
N~1~-(tert-butyl)-1,4-piperidinedicarboxamide acts as a positive allosteric modulator of the GABA~A~ receptor. This means that it binds to a site on the receptor that is distinct from the GABA binding site, and enhances the activity of the receptor when GABA is present. N~1~-(tert-butyl)-1,4-piperidinedicarboxamide increases the frequency of channel opening and prolongs the duration of the open state, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects
N~1~-(tert-butyl)-1,4-piperidinedicarboxamide has been shown to have a variety of biochemical and physiological effects. It enhances the activity of GABA~A~ receptors, leading to increased inhibition of neuronal activity. This can result in decreased anxiety, anticonvulsant effects, and decreased drug-seeking behavior in animal models of addiction. N~1~-(tert-butyl)-1,4-piperidinedicarboxamide has also been shown to have antioxidant properties, which may be beneficial in treating neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-(tert-butyl)-1,4-piperidinedicarboxamide has several advantages as a research tool. It is highly selective for the GABA~A~ receptor, and does not interact with other neurotransmitter receptors. It has a long half-life, which allows for prolonged effects on neuronal activity. However, N~1~-(tert-butyl)-1,4-piperidinedicarboxamide has some limitations as well. It is not water-soluble, which can make it difficult to administer to animals. Additionally, it has a relatively low potency compared to other GABA~A~ receptor modulators, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research on N~1~-(tert-butyl)-1,4-piperidinedicarboxamide. One area of interest is the potential use of N~1~-(tert-butyl)-1,4-piperidinedicarboxamide in treating neurological disorders such as anxiety, epilepsy, and addiction. Another area of interest is the development of more potent and water-soluble analogs of N~1~-(tert-butyl)-1,4-piperidinedicarboxamide. Finally, research on the long-term effects of N~1~-(tert-butyl)-1,4-piperidinedicarboxamide on neuronal activity and behavior could provide valuable insights into the role of GABA~A~ receptors in the brain.
Conclusion
N~1~-(tert-butyl)-1,4-piperidinedicarboxamide is a promising research tool for studying the role of GABA~A~ receptors in the brain. Its ability to enhance the activity of GABA~A~ receptors has led to its use in a variety of neurological research applications. While N~1~-(tert-butyl)-1,4-piperidinedicarboxamide has some limitations, its selectivity and long half-life make it a valuable tool for studying neuronal activity and behavior. Future research on N~1~-(tert-butyl)-1,4-piperidinedicarboxamide could lead to new insights into the role of GABA~A~ receptors in neurological disorders and the development of more potent analogs.
Métodos De Síntesis
N~1~-(tert-butyl)-1,4-piperidinedicarboxamide can be synthesized through a multi-step process that involves the reaction of tert-butylamine with 1,4-dicarbonyl compounds. The final step involves the reaction of the intermediate product with piperidine to produce N~1~-(tert-butyl)-1,4-piperidinedicarboxamide. The purity of N~1~-(tert-butyl)-1,4-piperidinedicarboxamide can be increased through recrystallization and purification using chromatography techniques.
Aplicaciones Científicas De Investigación
N~1~-(tert-butyl)-1,4-piperidinedicarboxamide has been used extensively in research to study the role of GABA~A~ receptors in the brain. It has been shown to enhance the activity of GABA~A~ receptors, which can lead to increased inhibition of neuronal activity. This inhibition can be useful in studying a variety of neurological disorders, including anxiety, epilepsy, and addiction.
Propiedades
IUPAC Name |
1-N-tert-butylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-11(2,3)13-10(16)14-6-4-8(5-7-14)9(12)15/h8H,4-7H2,1-3H3,(H2,12,15)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOCQMNVOJUEFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Tert-butylpiperidine-1,4-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dimethoxyphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)thiourea](/img/structure/B5778891.png)

![5-[(diphenylmethyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5778907.png)
![ethyl ({3-[(4-methylbenzylidene)amino]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetate](/img/structure/B5778920.png)

![2-[(2,6-dichlorobenzyl)(propyl)amino]ethanol](/img/structure/B5778935.png)
![2-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5778940.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5778957.png)

